molecular formula C16H15ClOS B1360560 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone CAS No. 898762-47-5

3-(3-Chlorophenyl)-2'-thiomethylpropiophenone

Cat. No.: B1360560
CAS No.: 898762-47-5
M. Wt: 290.8 g/mol
InChI Key: NNLFVOAZZFNQJO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2’-thiomethylpropiophenone is an organic compound that belongs to the class of phenylpropiophenones This compound is characterized by the presence of a chlorophenyl group and a thiomethyl group attached to the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2’-thiomethylpropiophenone typically involves the chlorination of propiophenone followed by the introduction of a thiomethyl group. One common method involves the use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The reaction proceeds through chlorination, low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain a refined product with high purity .

Industrial Production Methods

In industrial settings, the production of 3-(3-Chlorophenyl)-2’-thiomethylpropiophenone may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with proper waste management practices, is crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-2’-thiomethylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2’-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorophenyl and thiomethyl groups allows the compound to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making the compound useful in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-2’-thiomethylpropiophenone is unique due to the combination of its chlorophenyl and thiomethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLFVOAZZFNQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644422
Record name 3-(3-Chlorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-47-5
Record name 3-(3-Chlorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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